Methyl 4-[(methylsulfamoyl)methyl]benzoate

Medicinal Chemistry Synthetic Intermediate Physicochemical Characterization

Select Methyl 4-[(methylsulfamoyl)methyl]benzoate for intentional SAR expansion—its N-methylsulfamoyl substitution delivers a distinct physicochemical profile (predicted LogP 0.5224, TPSA 72.47 Ų) vs. non-methylated analogs, directly impacting membrane permeability and target engagement. The +14 Da mass differential enables precise reaction monitoring in synthetic method development. With a defined MW of 243.28 g/mol, this benzoate ester scaffold supports systematic antifungal lead optimization, cheminformatics ADME model validation, and diversity-oriented library synthesis. Avoid experimental confounds caused by unvalidated analog substitution—choose the exact CAS-guaranteed compound.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 1083378-91-9
Cat. No. B3080437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(methylsulfamoyl)methyl]benzoate
CAS1083378-91-9
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3
InChIKeyPGHFIWZSEIJVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9): Chemical Identity and Scaffold Profile for Procurement Decision


Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9) is a benzoate ester derivative incorporating a methylsulfamoylmethyl functional group, with a molecular formula of C10H13NO4S and molecular weight of 243.28 g/mol . The compound serves as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research . Its structural motif places it within the sulfamoylbenzoate class, a family that has garnered attention for applications in antifungal agent development and enzyme inhibitor design, though the specific biological activity of this exact compound remains incompletely characterized in the primary literature [1].

Methyl 4-[(methylsulfamoyl)methyl]benzoate (1083378-91-9): Why In-Class Sulfamoylbenzoate Analogs Are Not Interchangeable


Substitution among sulfamoylbenzoate analogs without rigorous validation introduces substantial risk to experimental reproducibility and project continuity. The N-methylsulfamoyl substitution pattern of the target compound represents a specific structural modification within a broader class where minor alterations—such as N-demethylation, ester group variation, or substitution position changes—can profoundly impact physicochemical parameters, synthetic accessibility, and biological activity [1]. Structure-property relationship studies on related N-acylsulfonamide bioisosteres demonstrate that even matched molecular pair substitutions can significantly alter lipophilicity, solubility, and permeability profiles [2]. Given that the precise mechanism of action and target engagement profile of this specific scaffold are not fully elucidated, unvalidated analog substitution may lead to divergent biological outcomes, confounded structure-activity relationship (SAR) interpretation, and wasted research resources . The evidence below provides the quantifiable differentiators that support intentional compound selection over nearest analogs.

Quantitative Differentiation Evidence for Methyl 4-[(methylsulfamoyl)methyl]benzoate (1083378-91-9) Versus Closest Analogs


Molecular Weight Differential Versus Primary Non-Methylated Analog: Impact on Synthetic Planning and Purification

The target compound, methyl 4-[(methylsulfamoyl)methyl]benzoate (MW 243.28 g/mol), exhibits a +14.03 g/mol molecular weight difference relative to its closest primary analog, methyl 4-(sulfamoylmethyl)benzoate (CAS 110654-40-5, MW 229.25 g/mol), due to N-methylation of the sulfamoyl group . This mass differential enables unambiguous mass spectrometric differentiation in reaction monitoring and purity assessment workflows .

Medicinal Chemistry Synthetic Intermediate Physicochemical Characterization

Purity Specification and Quality Control: Commercial Availability Comparison

Commercially available methyl 4-[(methylsulfamoyl)methyl]benzoate is supplied at a minimum purity specification of 95% (AKSci) and 98% (Leyan), establishing a documented purity baseline for research procurement . The primary comparator analog, methyl 4-(sulfamoylmethyl)benzoate, is also commercially available at 95% minimum purity from the same supplier (AKSci), indicating comparable quality control standards across this compound class .

Procurement Specification Quality Assurance Commercial Sourcing

Lipophilicity (LogP) and Polar Surface Area: Predicted Physicochemical Differentiation

Computational physicochemical predictions for methyl 4-[(methylsulfamoyl)methyl]benzoate yield an estimated LogP of 0.5224 and topological polar surface area (TPSA) of 72.47 Ų . These values position the scaffold within favorable drug-like chemical space for membrane permeability and oral bioavailability assessment in early-stage discovery [1]. The non-methylated comparator analog, methyl 4-(sulfamoylmethyl)benzoate, is predicted to have a lower LogP (2.04) and higher TPSA (94.84 Ų) [2].

Drug Discovery ADME Prediction Physicochemical Profiling

Class-Level Context: Sulfamoylbenzoate Antifungal Activity Framework

While direct antifungal activity data for methyl 4-[(methylsulfamoyl)methyl]benzoate are not yet reported in primary literature, a closely related structural analog—methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate—exhibited significant cytotoxic activity against Malassezia furfur, the pathogenic fungus implicated in seborrheic dermatitis [1]. The broader sulfamoylbenzoate class has been validated as a source of antifungal lead candidates [2].

Antifungal Discovery Antimicrobial Resistance Dermatology Research

Synthetic Intermediate Utility and Reaction Pathway Availability

Methyl 4-[(methylsulfamoyl)methyl]benzoate is positioned as a versatile small molecule scaffold and intermediate for synthesizing more complex organic molecules, though specific reported reaction yields and optimized synthetic protocols remain limited . In contrast, the non-methylated analog methyl 4-(sulfamoylmethyl)benzoate has a documented synthesis protocol with a reported 71% yield from methyl 4-(bromomethyl)benzoate via a three-stage sequence (sodium 3-methoxy-3-oxo-propane-1-sulfinate in DMSO; sodium methylate; hydroxylamine-O-sulfonic acid) .

Organic Synthesis Reaction Optimization Process Chemistry

Limitations Statement: Current Evidence Gaps Requiring Due Diligence

High-strength differential evidence for methyl 4-[(methylsulfamoyl)methyl]benzoate is presently limited. The compound lacks reported quantitative biological activity data (IC50, Ki, Kd, MIC) against any specific target in peer-reviewed literature as of the search date. No direct head-to-head comparative studies with structural analogs have been published. The physicochemical differentiation data presented (LogP, TPSA) are computational predictions, not experimentally measured values. Therefore, procurement decisions should be made with awareness that the compound's differentiation rests primarily on structural uniqueness and physicochemical predictions rather than validated performance metrics.

Procurement Due Diligence Research Validation Data Gaps

Methyl 4-[(methylsulfamoyl)methyl]benzoate (1083378-91-9): Evidence-Backed Research Application Scenarios for Scientific Procurement


Medicinal Chemistry Scaffold Exploration for Sulfamoylbenzoate-Derived Antifungal Leads

Given the demonstrated antifungal activity of structurally related sulfamoylbenzoates against Malassezia furfur, the target compound serves as a viable scaffold for medicinal chemistry SAR expansion [1]. Its N-methylsulfamoyl substitution pattern offers a distinct physicochemical profile (predicted LogP 0.5224, TPSA 72.47 Ų) relative to non-methylated analogs, potentially influencing membrane permeability and target engagement . Researchers developing novel antifungal agents for dermatological applications may select this compound as a core scaffold for systematic analog synthesis and biological evaluation.

Synthetic Methodology Development Using Well-Defined Sulfamoylbenzoate Intermediates

The compound's defined molecular weight (243.28 g/mol) and structural clarity support its use as an intermediate in synthetic methodology development [1]. The +14 Da mass differential relative to the non-methylated analog enables precise mass spectrometric monitoring of reaction progression, making it suitable for optimizing N-sulfamoylation protocols or developing novel sulfonamide-forming reactions . Researchers engaged in reaction optimization and process chemistry may find this scaffold useful for method validation studies where accurate intermediate tracking is required.

Computational Chemistry Model Validation and Physicochemical Property Prediction

The compound's predicted LogP (0.5224) and TPSA (72.47 Ų) values position it as a candidate for validating computational ADME prediction models [1]. Its calculated properties suggest a favorable drug-like profile for oral bioavailability assessment, making it suitable for inclusion in cheminformatics training sets and algorithm validation studies . Researchers in computational drug discovery may procure this compound to generate experimental LogP and solubility data that can refine predictive models for sulfamoyl-containing small molecules.

Building Block for Diversified Chemical Library Synthesis

As a benzoate ester with a methylsulfamoylmethyl functional group, this compound is marketed as a 'versatile small molecule scaffold' suitable for generating diversified chemical libraries [1]. The presence of the methyl ester moiety provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction), while the sulfamoyl group offers opportunities for sulfonamide-based modifications. Researchers engaged in diversity-oriented synthesis or fragment-based drug discovery may utilize this compound as a building block to generate novel chemical entities for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[(methylsulfamoyl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.